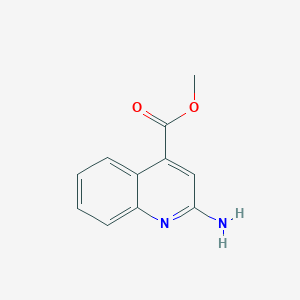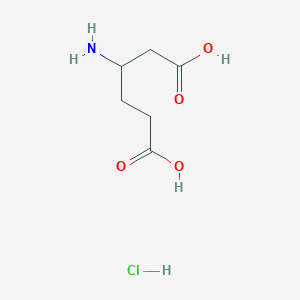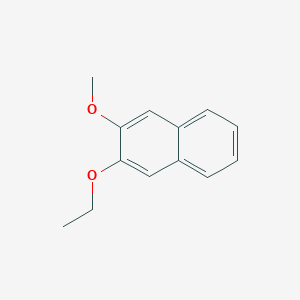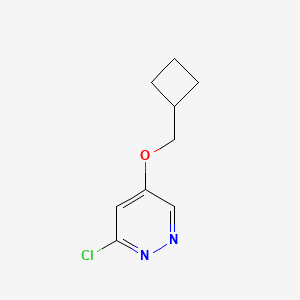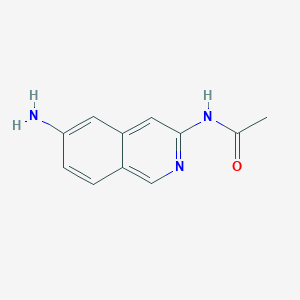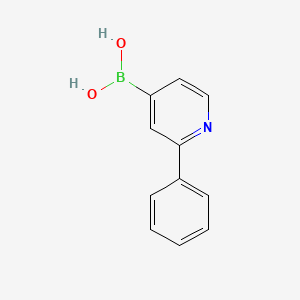![molecular formula C12H13N3 B11899785 (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-78-9](/img/structure/B11899785.png)
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is a heterocyclic compound that features a bipyridine core with a methyl group at the 5-position and a methanamine group at the 5’-position. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core allows for strong binding to metal ions, which can then participate in redox reactions and other catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but lacking the methyl and methanamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
Phenanthroline: A related heterocyclic compound with a similar structure, often used in coordination chemistry.
Uniqueness
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and methanamine groups enhances its reactivity and binding affinity, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
1346686-78-9 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3 |
InChI Key |
WGJILYUOEVJMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


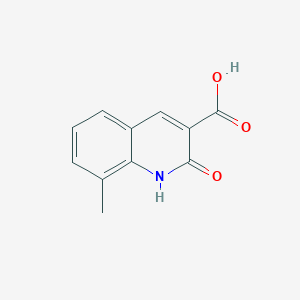


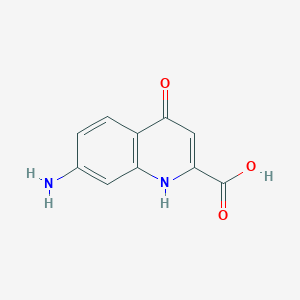
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)


